Faah/magl-IN-3

Endocannabinoid System Enzyme Inhibition Pain Research

FAAH/MAGL-IN-3 (also designated Compound 10, CAS 2848719-34-4) is an irreversible dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two key enzymes in endocannabinoid catabolism. It exhibits an IC50 of 179 nM for FAAH and 759 nM for MAGL in enzymatic assays, establishing its balanced inhibitory profile.

Molecular Formula C21H25N3O6S
Molecular Weight 447.5 g/mol
Cat. No. B12400543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaah/magl-IN-3
Molecular FormulaC21H25N3O6S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C21H25N3O6S/c1-2-3-4-17-5-11-20(12-6-17)31(28,29)23-15-13-22(14-16-23)21(25)30-19-9-7-18(8-10-19)24(26)27/h5-12H,2-4,13-16H2,1H3
InChIKeyWSNBDRIOXKWWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAAH/MAGL-IN-3 for Sale: Irreversible Dual FAAH/MAGL Inhibitor with Quantified IC50s


FAAH/MAGL-IN-3 (also designated Compound 10, CAS 2848719-34-4) is an irreversible dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two key enzymes in endocannabinoid catabolism . It exhibits an IC50 of 179 nM for FAAH and 759 nM for MAGL in enzymatic assays, establishing its balanced inhibitory profile . Additionally, it demonstrates minimal permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), a characteristic that informs its utility in peripheral versus CNS research applications .

Why FAAH/MAGL-IN-3 Cannot Be Replaced by Selective or Other Dual FAAH/MAGL Inhibitors


Interchanging FAAH/MAGL-IN-3 with another dual FAAH/MAGL inhibitor, or a combination of selective inhibitors, introduces significant experimental variability due to differences in absolute potency at each enzyme, the ratio of FAAH:MAGL inhibition, and the compound's unique physicochemical properties. For instance, the dual inhibitor SA-57 exhibits a much steeper FAAH:MAGL potency ratio (IC50 1-3 nM for FAAH vs. 410-1400 nM for MAGL) , while the more equipotent JZL195 has a different selectivity profile and CNS penetrance [1]. Substituting FAAH/MAGL-IN-3 without accounting for its specific IC50 values (179 nM FAAH, 759 nM MAGL) and its low PAMPA permeability could lead to misinterpretation of target engagement, differential modulation of anandamide vs. 2-AG levels, and altered in vivo outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation of FAAH/MAGL-IN-3: Potency, Permeability, and Inhibitory Profile


Dual Inhibition Potency: Balanced IC50 Profile for FAAH and MAGL

FAAH/MAGL-IN-3 exhibits a balanced dual inhibition profile against both FAAH and MAGL. In head-to-head enzymatic assays, its potency is 179 nM for FAAH and 759 nM for MAGL . This is a key differentiator from other dual inhibitors like SA-57, which is significantly more potent at FAAH (1-3 nM) but considerably weaker at MAGL (410-1400 nM) . This difference in potency and selectivity ratio is critical for experimental design.

Endocannabinoid System Enzyme Inhibition Pain Research

Mechanism of Inhibition: Irreversible Action vs. Reversible Alternatives

FAAH/MAGL-IN-3 is characterized as an irreversible inhibitor of both FAAH and MAGL . This contrasts with a class of reversible dual FAAH/MAGL inhibitors, such as compounds 8 and 30 described by Cisneros et al. [1]. The distinction between irreversible and reversible binding is fundamental to the duration of target engagement and the required dosing regimens in in vivo studies.

Enzyme Kinetics Drug Discovery Pharmacology

Membrane Permeability: Quantified Low PAMPA Score as a Research Differentiator

FAAH/MAGL-IN-3 demonstrates minimal permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) . This is a quantitative measure of passive diffusion potential, often used as a surrogate for blood-brain barrier (BBB) penetrance. While other dual inhibitors like JZL195 and SA-57 are known to be CNS-penetrant [1], the low PAMPA permeability of FAAH/MAGL-IN-3 suggests it may be a more peripherally restricted tool, which is a valuable attribute for certain research applications.

ADME Blood-Brain Barrier Peripheral Restriction

Optimal Scientific Applications for FAAH/MAGL-IN-3 Based on Verified Properties


Investigating Peripheral vs. Central Endocannabinoid Contributions to Pain

Leverage the low PAMPA permeability of FAAH/MAGL-IN-3 to design experiments that dissect the role of peripheral endocannabinoid tone in inflammatory or neuropathic pain models, distinct from the CNS-mediated effects observed with brain-penetrant dual inhibitors [1].

Balanced Dual Inhibition in Cellular Models of Inflammation

Utilize FAAH/MAGL-IN-3 in cellular assays to achieve a balanced elevation of both anandamide and 2-AG due to its dual IC50 values of 179 nM and 759 nM , respectively. This contrasts with the highly skewed FAAH inhibition produced by tools like SA-57 , enabling a more integrated view of endocannabinoid system modulation.

Sustained Target Engagement Studies in Isolated Tissue or Ex Vivo Systems

Employ the irreversible binding mechanism of FAAH/MAGL-IN-3 in ex vivo organ baths or tissue slice preparations to ensure prolonged enzyme inhibition throughout the experiment's duration. This is a key advantage over reversible inhibitors, which may wash out or dissociate over time [2].

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